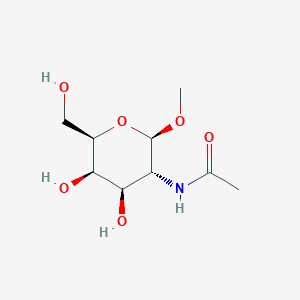

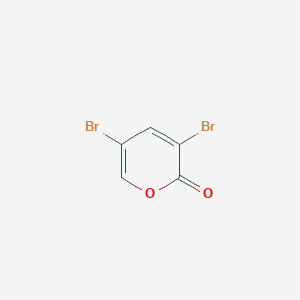

3,5-dibromo-2H-Pyran-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3,5-dibromo-2H-pyran-2-one involves multiple chemical strategies, including photochemical synthesis and Pd(0)-catalyzed coupling reactions. One study outlines the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, a reaction pathway that could potentially be adapted for the synthesis of 3,5-dibromo-2H-pyran-2-one derivatives (Jindal et al., 2014). Another approach involves the synthesis of 5-(trimethylstannyl)-2H-pyran-2-one from bromo-2H-pyran-2-ones, indicating versatile methods for introducing substituents at specific positions on the pyran ring (Liu & Meinwald, 1996).

Molecular Structure Analysis

Molecular structure analysis of pyran derivatives, including 3,5-dibromo-2H-pyran-2-one, is often conducted using spectroscopic methods such as FTIR, NMR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques provide insights into the compound's geometric configuration, functional groups, and atomic connectivity, essential for understanding its reactivity and physical properties.

Chemical Reactions and Properties

3,5-Dibromo-2H-pyran-2-one can undergo various chemical reactions, leveraging its functional groups for the synthesis of complex organic molecules. For instance, its derivatives have been shown to participate in multicomponent reactions, cyclization processes, and coupling reactions, highlighting its utility as a synthetic intermediate (Brahmachari & Banerjee, 2014).

Aplicaciones Científicas De Investigación

Synthesis of Lucibufagins and Bufadienolides : It is used in convergent syntheses of lucibufagins and bufadienolides, which are classes of steroids with potential biological activity (Liu & Meinwald, 1996).

Fluorescent Pyrazoles : 3,5-Dibromo-2H-Pyran-2-one aids in the synthesis of highly fluorescent 1,3,5-trisubstituted pyrazoles, important in the field of fluorescence and imaging (Willy & Müller, 2008).

Organic Synthesis : It's a versatile ring system in organic synthesis with applications in medicine and biology. This broad use underscores its significance in synthetic chemistry (Goel & Ram, 2009).

Germination-Promoting Activity : A related compound, 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one, contributes to germination-promoting activity in crude smoke extracts, indicating a role in plant biology (Flematti et al., 2009).

Synthesis of Derivatives : It serves as a starting material for synthesizing various 2H-pyran-2-one derivatives, showcasing its importance in the preparation of a range of organic compounds (Kvita & Sauter, 1990).

Biological and Pharmacological Activities : 5,6-Dihydro-2H-pyran-2-ones, related compounds, exhibit a range of biological and pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties, highlighting the compound's potential in drug development (Eskandari & Rafieian-kopaei, 2016).

Building Block in Heterocycles Synthesis : It acts as a Michael acceptor and a precursor for synthesizing various biologically important nucleuses like pyridine, pyrimidine, quinolines, and pyrazole, among others. This demonstrates its utility in constructing complex organic structures (Pratap & Ram, 2017).

Safety And Hazards

Direcciones Futuras

The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.

Propiedades

IUPAC Name |

3,5-dibromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPWZJEXLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-2H-Pyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.